Papaveroline

Description

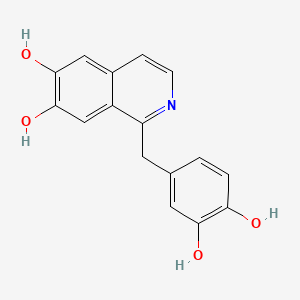

Structure

3D Structure

Properties

IUPAC Name |

1-[(3,4-dihydroxyphenyl)methyl]isoquinoline-6,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4/c18-13-2-1-9(6-14(13)19)5-12-11-8-16(21)15(20)7-10(11)3-4-17-12/h1-4,6-8,18-21H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXQKCNCLQIHHJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC2=NC=CC3=CC(=C(C=C32)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

23740-74-1 (HBr) | |

| Record name | Papaveroline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50972889 | |

| Record name | 1-[(3,4-Dihydroxyphenyl)methyl]-7-hydroxyisoquinolin-6(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50972889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

574-77-6, 23740-74-1 | |

| Record name | Papaveroline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=574-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Papaveroline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3,4-Dihydroxybenzyl)-6,7-isoquinolinediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023740741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(3,4-Dihydroxyphenyl)methyl]-7-hydroxyisoquinolin-6(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50972889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Papaveroline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.523 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PAPAVEROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A0CR5J8X17 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Papaveroline Biosynthesis Pathway in Papaver somniferum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the papaveroline (B1241581) biosynthesis pathway in the opium poppy, Papaver somniferum. The biosynthesis of benzylisoquinoline alkaloids (BIAs) in this plant is a complex network of enzymatic reactions leading to a diverse array of pharmacologically important compounds. While the pathways to morphine and codeine have been extensively studied, the route to papaverine (B1678415) has been a subject of debate. This document details the current understanding of the two proposed pathways, the enzymes involved, their kinetic properties, and the regulatory mechanisms that govern the production of this compound. Furthermore, it provides detailed experimental protocols for the analysis of this pathway, catering to the needs of researchers in the fields of plant biochemistry, metabolic engineering, and drug discovery.

Introduction to this compound and its Biosynthesis

Papaverine is a benzylisoquinoline alkaloid found in the latex of Papaver somniferum. Unlike the morphinan (B1239233) alkaloids such as morphine and codeine, papaverine does not possess narcotic properties. Instead, it acts as a potent vasodilator and smooth muscle relaxant, making it a valuable therapeutic agent. The biosynthesis of papaverine, like other BIAs, originates from the condensation of two tyrosine derivatives: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA)[1][2][3]. This initial step, catalyzed by norcoclaurine synthase (NCS), forms the central precursor (S)-norcoclaurine, from which various BIA branches diverge[1][2][3].

From (S)-norcoclaurine, two primary pathways have been proposed for the biosynthesis of this compound, the immediate precursor to papaverine: the N-methylated (NCH₃) pathway and the N-desmethyl (NH) pathway. Current evidence, particularly from comparative transcriptome analysis of high-papaverine mutants, strongly suggests that the NH pathway, proceeding through (S)-coclaurine, is the predominant route in Papaver somniferum[4].

The Competing Biosynthetic Pathways to this compound

The biosynthesis of this compound is characterized by a series of hydroxylation and O-methylation reactions. The key distinction between the two proposed pathways lies in the methylation state of the nitrogen atom in the isoquinoline (B145761) ring.

The N-desmethyl (NH) Pathway (Preferred Route)

This pathway involves intermediates that are not methylated at the nitrogen atom until the later stages. The key steps are:

-

(S)-Norcoclaurine is first O-methylated at the 6-hydroxyl group by (S)-norcoclaurine 6-O-methyltransferase (6OMT) to yield (S)-coclaurine .

-

(S)-Coclaurine then undergoes 3'-hydroxylation, a step for which the specific enzyme is not yet fully characterized in P. somniferum.

-

The resulting intermediate is then O-methylated at the 4'-hydroxyl group.

-

A subsequent O-methylation at the 7-hydroxyl group is catalyzed by norreticuline 7-O-methyltransferase (N7OMT) .

-

Finally, a series of further O-methylations leads to the formation of tetrahydropapaverine (this compound), which is then oxidized to papaverine.

Transcriptomic studies have shown an enhanced expression of 6OMT and N7OMT in high-papaverine mutants, providing strong support for this pathway.

The N-methylated (NCH₃) Pathway

This proposed route involves intermediates that are methylated at the nitrogen atom early in the pathway:

-

(S)-Norcoclaurine is first O-methylated by 6OMT to (S)-coclaurine.

-

(S)-Coclaurine is then N-methylated by coclaurine N-methyltransferase (CNMT) to form (S)-N-methylcoclaurine .

-

(S)-N-methylcoclaurine is hydroxylated at the 3'-position by (S)-N-methylcoclaurine 3'-hydroxylase (NMCH) , a cytochrome P450 enzyme.

-

The resulting (S)-3'-hydroxy-N-methylcoclaurine is O-methylated at the 4'-position by 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) to yield the central BIA intermediate, (S)-reticuline .

-

From (S)-reticuline, a series of O-methylations, including the action of reticuline 7-O-methyltransferase (7OMT) , would lead to laudanosine.

-

A final N-demethylation and oxidation would then produce papaverine.

However, studies have shown a down-regulation of 7OMT in high-papaverine mutants, suggesting this is not the primary route to papaverine.

Quantitative Data on the this compound Biosynthesis Pathway

Quantitative analysis of enzyme kinetics and metabolite concentrations is crucial for understanding and engineering metabolic pathways. The following tables summarize the available quantitative data for key enzymes and metabolites in the this compound biosynthesis pathway.

| Enzyme | Substrate | Km | kcat/Km (s⁻¹mM⁻¹) | Plant Source | Reference |

| Norcoclaurine Synthase (NCS) | Dopamine | - | - | Papaver somniferum | [5] |

| 4-Hydroxyphenylacetaldehyde | 1.0 mM | - | Papaver somniferum | [5] | |

| Norcoclaurine 6-O-methyltransferase (6OMT) | (R,S)-Norcoclaurine | - | 7.4 | Papaver somniferum | [6][7] |

| Coclaurine N-methyltransferase (CNMT) | (R)-Coclaurine | 0.38 mM | - | Coptis japonica | [7] |

| S-Adenosyl-L-methionine (SAM) | 0.65 mM | - | Coptis japonica | [7] | |

| Reticuline 7-O-methyltransferase (7OMT) | (S)-Reticuline | - | 4.5 | Papaver somniferum | [6][7] |

| (R)-Reticuline | - | 4.2 | Papaver somniferum | [6][7] | |

| Scoulerine 9-O-methyltransferase 1 (SOMT1) | (S)-Norreticuline | - | - | Papaver somniferum | [8] |

| (S)-Reticuline | - | - | Papaver somniferum | [8] |

Table 1: Kinetic Parameters of Key Enzymes in Benzylisoquinoline Alkaloid Biosynthesis. Note: Data for some enzymes are from related species due to limited availability for P. somniferum.

| Cultivar | Papaverine Content (% of dried latex) | Reference |

| High Papaverine Mutant (pap1) | 6.0% | |

| Normal Cultivar (BR086) | 0.48% |

Table 2: Papaverine Content in Different Papaver somniferum Cultivars.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Alkaloid Extraction from Papaver somniferum Latex for Quantitative Analysis

This protocol outlines a general procedure for the extraction of benzylisoquinoline alkaloids from poppy latex for analysis by HPLC or LC-MS/MS.

Materials:

-

Fresh or dried poppy latex

-

Formic acid

-

Acetonitrile

-

Deionized water

-

0.45 µm syringe filters

-

Centrifuge

-

Vortex mixer

-

Analytical balance

Procedure:

-

Accurately weigh approximately 10 mg of dried latex or 50 mg of fresh latex into a 2 mL microcentrifuge tube.

-

Add 1.5 mL of extraction solvent (e.g., methanol with 1% formic acid).

-

Vortex vigorously for 1 minute to ensure thorough mixing.

-

Sonicate the sample in a sonication bath for 30 minutes.

-

Centrifuge the sample at 14,000 x g for 15 minutes to pellet any insoluble material.

-

Carefully transfer the supernatant to a clean 2 mL microcentrifuge tube.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

The sample is now ready for analysis by HPLC or LC-MS/MS.

Quantitative Analysis of this compound and its Precursors by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of this compound and its precursors using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation:

-

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for each analyte need to be determined by infusing pure standards. For papaverine, a common transition is m/z 340.1 -> 202.1.

-

Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and collision energies for each MRM transition should be optimized for maximum sensitivity.

Quantification:

-

Prepare a series of calibration standards of known concentrations for each analyte.

-

Generate a calibration curve by plotting the peak area against the concentration for each standard.

-

Determine the concentration of the analytes in the extracted samples by interpolating their peak areas on the calibration curve.

Heterologous Expression and Purification of Biosynthetic Enzymes

This protocol describes a general workflow for the production of recombinant enzymes for biochemical characterization.

Procedure:

-

Gene Cloning: Amplify the coding sequence of the target enzyme from P. somniferum cDNA and clone it into an appropriate expression vector (e.g., pET vector for E. coli expression) with a purification tag (e.g., His-tag).

-

Heterologous Expression: Transform the expression construct into a suitable host (e.g., E. coli BL21(DE3)). Grow the cells to mid-log phase and induce protein expression with an appropriate inducer (e.g., IPTG).

-

Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells by sonication or using a French press.

-

Purification: Clarify the cell lysate by centrifugation. Purify the recombinant protein from the supernatant using an appropriate chromatography technique based on the purification tag (e.g., Nickel-NTA affinity chromatography for His-tagged proteins).

-

Purity Assessment: Analyze the purity of the protein by SDS-PAGE.

-

Concentration Determination: Determine the protein concentration using a standard method (e.g., Bradford assay).

Enzyme Activity Assay

This protocol provides a general method for determining the activity of methyltransferase enzymes involved in the this compound pathway.

Reaction Mixture (Example for a Methyltransferase):

-

100 mM Tris-HCl buffer (pH 7.5)

-

1 mM Dithiothreitol (DTT)

-

50 µM Substrate (e.g., (S)-coclaurine)

-

100 µM S-adenosyl-L-methionine (SAM)

-

Purified enzyme (appropriate concentration)

Procedure:

-

Combine all reaction components except the enzyme in a microcentrifuge tube and pre-incubate at the optimal temperature for the enzyme (e.g., 30 °C) for 5 minutes.

-

Initiate the reaction by adding the purified enzyme.

-

Incubate the reaction for a specific time period (e.g., 30 minutes).

-

Stop the reaction by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid or by heat inactivation).

-

Analyze the reaction products by HPLC or LC-MS/MS to quantify the amount of product formed.

-

Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.

Mandatory Visualizations

Biosynthetic Pathways to this compound

Caption: Proposed biosynthetic pathways to papaverine in Papaver somniferum.

Experimental Workflow for Quantitative Alkaloid Analysis

Caption: Workflow for quantitative analysis of this compound and its precursors.

Regulatory Network of this compound Biosynthesis

Caption: Simplified regulatory network of papaverine biosynthesis.

Conclusion

The biosynthesis of this compound in Papaver somniferum is a finely tuned process that is now understood to primarily follow the N-desmethyl (NH) pathway. While significant progress has been made in identifying the key enzymes and their corresponding genes, further research is required to fully elucidate the entire pathway, particularly the characterization of the 3'-hydroxylase and the subsequent O-methyltransferases. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further unravel the complexities of this compound biosynthesis. A deeper understanding of this pathway, including its regulation by transcription factors and signaling molecules, will be instrumental for the metabolic engineering of Papaver somniferum or microbial systems for the enhanced production of this important pharmaceutical compound.

References

- 1. DNA methylation orchestrates secondary metabolite biosynthesis and transport in Papaver somniferum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Opium alkaloids, biosynthesis, pharmacology and association with cancer occurrence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Isolation and partial characterization of norcoclaurine synthase, the first committed step in benzylisoquinoline alkaloid biosynthesis, from opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (R,S)-Reticuline 7-O-methyltransferase and (R,S)-norcoclaurine 6-O-methyltransferase of Papaver somniferum - cDNA cloning and characterization of methyl transfer enzymes of alkaloid biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of Three O-Methyltransferases Involved in Noscapine Biosynthesis in Opium Poppy - PMC [pmc.ncbi.nlm.nih.gov]

The Endogenous Pathway of Papaveroline (Tetrahydropapaveroline) Formation from Dopamine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the endogenous formation of papaveroline, more specifically known in mammalian systems as (S)-tetrahydrothis compound (THP) or norlaudanosoline, from the neurotransmitter dopamine (B1211576). This document is intended for researchers, scientists, and professionals in drug development who are investigating catecholamine metabolism, neurodegenerative diseases, and related pharmacological pathways. Herein, we detail the core biochemical reactions, present quantitative data, provide comprehensive experimental protocols, and visualize the key pathways involved in the synthesis and activity of this endogenous alkaloid.

Executive Summary

(S)-Tetrahydrothis compound (THP) is an endogenous tetrahydroisoquinoline alkaloid formed in mammalian systems through the condensation of dopamine with its aldehyde metabolite, 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL). While this reaction can occur non-enzymatically, the stereoselective presence of the (S)-enantiomer in the human brain strongly suggests the involvement of a yet-to-be-fully-characterized enzymatic process. The formation of THP is a critical branch of dopamine metabolism, regulated by the activities of monoamine oxidase (MAO) and aldehyde dehydrogenase (ALDH). Elevated levels of THP have been implicated in the pathophysiology of Parkinson's disease and in alcohol dependence, making this pathway a significant area of research. This guide synthesizes the current understanding of THP formation, its biological interactions, and the methodologies required to study it.

The Biochemical Pathway: From Dopamine to Tetrahydrothis compound

The synthesis of THP is a two-step process initiated within the cytosol of dopaminergic neurons and other cells expressing the necessary enzymes.

Step 1: Oxidative Deamination of Dopamine Cytosolic dopamine is first metabolized by monoamine oxidase (MAO), an enzyme located on the outer mitochondrial membrane. This reaction deaminates dopamine to form the highly reactive catecholaldehyde, 3,4-dihydroxyphenylacetaldehyde (DOPAL).[1][2]

Step 2: Pictet-Spengler Condensation DOPAL then undergoes a Pictet-Spengler condensation reaction with another molecule of dopamine. This reaction involves the cyclization of the dopamine molecule onto the aldehyde group of DOPAL, forming the tetrahydroisoquinoline core structure of THP.[3] This condensation can proceed non-enzymatically under physiological conditions (pH 7.4, 37°C). However, the exclusive detection of (S)-THP in human brain tissue points towards a stereoselective enzymatic catalysis, likely by a mammalian equivalent of a norlaudanosoline or norcoclaurine synthase.[3][4]

The overall metabolic flux towards THP is critically regulated by the efficiency of DOPAL detoxification. Aldehyde dehydrogenase (ALDH) rapidly converts DOPAL to the less toxic metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC). Inhibition of ALDH, whether by genetic factors, environmental toxins, or drugs like ethanol (B145695), can lead to an accumulation of DOPAL, thereby increasing the rate of THP formation.[2][5]

Quantitative Data Summary

The following tables summarize the known quantitative data related to THP, including its measured concentrations in biological tissues and its interaction with key neuronal proteins. To date, specific Michaelis-Menten kinetic parameters (Km, Vmax) for the putative mammalian (S)-norlaudanosoline synthase have not been reported in the literature.

Table 1: Endogenous Concentrations of Tetrahydrothis compound (THP)

| Biological Matrix | Species | Condition | Concentration (pmol/g wet weight) | Reference(s) |

| Whole Brain | Human | Control | 0.12 - 0.22 | [4] |

| Striatum | Rat | Acute Ethanol (3 g/kg) | 0.33 - 0.38 | [6] |

| Midbrain | Rat | Acute Ethanol (3 g/kg) | ~0.50 | [6] |

| Hypothalamus | Rat | Acute Ethanol (3 g/kg) | ~0.20 | [6] |

Table 2: Kinetic Parameters of THP Interactions with Neuronal Proteins

| Target Protein | Interaction Type | Species | Ki / IC50 | Substrate (for inhibition) | Reference(s) |

| Dopamine Transporter (DAT) | Competitive Inhibition | Rat | Ki: 42 µM (4.2 x 10⁻⁵ M) | [³H]Dopamine | [7] |

| Dopamine Transporter (DAT) | Inhibition | Human (HEK293 cells) | Ki: 41 µM | [³H]Dopamine | [8] |

| Tyrosine Hydroxylase (TH) | Uncompetitive Inhibition | Bovine (Adrenal) | Ki: 300 µM (0.30 mM) | L-Tyrosine | [9] |

| Tyrosine Hydroxylase (TH) | Inhibition | Bovine (Adrenal) | IC50: 153.9 µM | - | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments essential for studying the endogenous formation and quantification of THP.

Protocol 1: Quantification of THP in Brain Tissue by LC-MS/MS

This protocol describes the extraction and analysis of THP from brain tissue, adapted from established methods for catecholamine metabolite analysis.

1. Materials and Reagents:

-

Brain tissue (e.g., striatum, cortex)

-

Internal Standard (IS): Deuterated THP (THP-d4) or a structural analog

-

Homogenization Buffer: 0.1 M Perchloric acid with 0.1% EDTA and 0.1% sodium metabisulfite

-

Solid Phase Extraction (SPE): Mixed-mode weak cation exchange cartridges

-

SPE Conditioning Solvent: Methanol

-

SPE Equilibration Solvent: Water

-

SPE Wash Solvent: 5% Methanol in water

-

SPE Elution Solvent: 5% Formic acid in Methanol

-

LC Mobile Phase A: 0.1% Formic acid in Water

-

LC Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

LC Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

2. Sample Preparation:

-

Weigh frozen brain tissue (~50-100 mg) and place in a pre-chilled 2 mL tube.

-

Add 500 µL of ice-cold Homogenization Buffer and the internal standard (e.g., 10 µL of 100 ng/mL THP-d4).

-

Homogenize the tissue using a probe sonicator or bead beater until fully disrupted. Keep samples on ice throughout.

-

Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and transfer to a new tube.

3. Solid Phase Extraction (SPE):

-

Condition the SPE cartridge with 1 mL of Methanol followed by 1 mL of Water.

-

Load the supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of Wash Solvent.

-

Dry the cartridge under vacuum or nitrogen for 1 minute.

-

Elute the analytes with 1 mL of Elution Solvent into a clean collection tube.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of Mobile Phase A, vortex, and transfer to an LC-MS vial.

4. LC-MS/MS Analysis:

-

LC System: UHPLC system

-

Injection Volume: 5 µL

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Gradient: 5% B (0-1 min), 5-95% B (1-5 min), 95% B (5-6 min), 95-5% B (6-6.1 min), 5% B (6.1-8 min).

-

Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM). Example transitions:

-

THP: m/z 288.1 → 164.1

-

THP-d4 (IS): m/z 292.1 → 168.1

-

-

Quantification: Generate a standard curve using known concentrations of THP and a fixed concentration of the IS. Calculate the concentration in samples based on the peak area ratio of the analyte to the IS.

Protocol 2: In Vitro THP Formation Assay in a Dopaminergic Cell Line

This protocol uses the SH-SY5Y human neuroblastoma cell line, a common model for dopaminergic neurons, to measure the formation of THP from dopamine.[1][10]

1. Cell Culture and Differentiation:

-

Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

To induce a more mature dopaminergic phenotype, differentiate the cells by treating with 10 µM all-trans-retinoic acid (RA) for 5-7 days in low-serum (1% FBS) medium.

2. In Vitro Reaction:

-

Harvest differentiated SH-SY5Y cells and wash with ice-cold PBS.

-

Prepare a cell lysate by resuspending the cell pellet in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, protease inhibitors) and sonicating briefly on ice.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet debris. Collect the supernatant (cell lysate).

-

Determine the protein concentration of the lysate using a BCA or Bradford assay.

-

Set up the reaction in a microcentrifuge tube:

-

Cell Lysate: 50-100 µg total protein

-

Dopamine (substrate): 100 µM

-

MAO Cofactor: FAD (10 µM)

-

Reaction Buffer (e.g., 50 mM Potassium Phosphate, pH 7.4) to a final volume of 200 µL.

-

-

(Optional) Include a condition with an ALDH inhibitor (e.g., disulfiram) to maximize DOPAL availability.

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

Stop the reaction by adding 20 µL of 2 M Perchloric acid.

-

Centrifuge at 15,000 x g for 10 minutes to precipitate proteins.

-

Analyze the supernatant for THP content using the LC-MS/MS method described in Protocol 4.1.

Signaling Pathways and Biological Interactions

THP is not merely an inert metabolite; it actively interacts with key components of the dopaminergic system and may influence intracellular signaling cascades.

Regulation of THP Formation

The primary regulation of THP synthesis is metabolic, controlled by the availability of its precursors, dopamine and DOPAL. The activity of two key enzymes, Monoamine Oxidase (MAO) and Aldehyde Dehydrogenase (ALDH), creates a crucial control point. High MAO activity increases DOPAL production, while high ALDH activity efficiently removes it. Therefore, conditions that inhibit ALDH activity, such as exposure to certain pesticides or high ethanol consumption, can shift the metabolic balance towards increased DOPAL accumulation and subsequently enhance THP formation.

Downstream Effects of THP

Emerging evidence suggests that THP can modulate neuronal function and signaling. It has been shown to be a competitive inhibitor of the dopamine transporter (DAT), which could lead to increased extracellular dopamine levels.[7][8] Additionally, THP can inhibit tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, suggesting a potential negative feedback mechanism on dopamine production.[9] While direct, comprehensive studies are still needed, there are indications that THP-induced neurotoxicity may involve the PI3K/Akt and ERK signaling pathways. The sensitization of cells to THP-induced death upon inhibition of these survival pathways suggests that THP may exert its toxic effects by disrupting these critical cellular cascades.

Conclusion

The endogenous formation of (S)-tetrahydrothis compound from dopamine represents a significant metabolic pathway with important implications for neuroscience and drug development. Governed by the interplay of MAO and ALDH, the production of this psychoactive alkaloid can be influenced by both endogenous and exogenous factors. The protocols and data presented in this guide offer a framework for researchers to investigate this pathway, quantify its products, and elucidate its role in health and disease. Further research is critically needed to identify the putative mammalian (S)-norlaudanosoline synthase, determine its kinetic properties, and fully map the downstream signaling cascades affected by THP. Such efforts will be vital in understanding its role as a potential neuromodulator or neurotoxin and in developing novel therapeutic strategies for related neurological disorders.

References

- 1. Long-term trihexyphenidyl exposure alters neuroimmune response and inflammation in aging rat: relevance to age and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Long-term trihexyphenidyl exposure alters neuroimmune response and inflammation in aging rat: relevance to age and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of C3/C1-Substituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proteomic analysis of striatal neuronal cell cultures after morphine administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Mechanism of the neurotoxicity of MPTP. An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tetrahydrothis compound and its derivatives inhibit dopamine uptake through dopamine transporter expressed in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pictet-Spenglerases in alkaloid biosynthesis: Future applications in biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

An In-depth Technical Guide on the Core Mechanism of Action of Papaveroline in Dopaminergic Neurons

Audience: Researchers, scientists, and drug development professionals.

Abstract

Papaveroline (B1241581), a dopamine-derived benzylisoquinoline alkaloid, has been identified as a potential endogenous neurotoxin implicated in the pathophysiology of neurodegenerative disorders, particularly Parkinson's disease. Its formation through the condensation of dopamine (B1211576) and its reactive metabolite, 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL), is of significant interest in dopaminergic systems. This technical guide provides a comprehensive overview of the core mechanisms through which this compound exerts its cytotoxic effects on dopaminergic neurons. The primary modes of action detailed herein are the inhibition of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis, and the profound disruption of mitochondrial function via the inhibition of respiratory Complex I. These actions culminate in energy failure, oxidative stress, and the induction of apoptotic cell death. This document consolidates key quantitative data, details relevant experimental methodologies, and provides visual diagrams of the critical pathways to serve as a resource for researchers in the field.

Biosynthesis of this compound in Dopaminergic Neurons

This compound is not a direct metabolite of dopamine but rather an aberrant condensation product. Its synthesis is intrinsically linked to the catabolism of dopamine.

-

Dopamine Oxidation: Within the neuron, dopamine is oxidized by monoamine oxidase (MAO) to produce 3,4-dihydroxyphenylacetaldehyde (DOPAL).

-

Aldehyde Condensation: DOPAL is a highly reactive aldehyde. Under conditions where it is not efficiently detoxified by aldehyde dehydrogenase (ALDH), it can undergo a non-enzymatic Pictet-Spengler condensation reaction with another molecule of dopamine.[1]

-

Formation of Tetrahydrothis compound (B182428) (THP): This condensation reaction yields tetrahydrothis compound (THP), the reduced precursor to this compound.[1]

-

Oxidation to this compound: Subsequent oxidation of THP results in the formation of the aromatic this compound molecule.

The accumulation of the DOPAL intermediate is a critical step, suggesting that factors impairing ALDH activity could potentiate this compound formation.

Core Mechanisms of Action

This compound and its related compounds exert neurotoxic effects through multiple mechanisms, primarily targeting dopamine homeostasis and mitochondrial function. While direct quantitative data for this compound is sparse, studies on its immediate precursor, tetrahydrothis compound (THP), and the structurally related compound papaverine (B1678415), provide critical insights.

Inhibition of Tyrosine Hydroxylase (TH)

Tyrosine hydroxylase is the rate-limiting enzyme in the synthesis of all catecholamines, including dopamine.[2] Inhibition of TH leads to a direct depletion of dopamine stores, impairing dopaminergic neurotransmission and potentially contributing to neuronal dysfunction. Tetrahydrothis compound (THP) has been shown to be a potent inhibitor of TH activity.[3]

-

Mechanism of Inhibition: Studies have demonstrated that THP exhibits uncompetitive inhibition with respect to the substrate L-tyrosine.[3] This suggests that THP binds to the enzyme-substrate complex, locking the substrate in the active site and preventing product formation.

-

Consequence: The inhibition of TH by THP reduces the basal dopamine content within dopaminergic neurons, compromising their function.[3]

Mitochondrial Dysfunction via Complex I Inhibition

A primary mechanism of this compound-related neurotoxicity is the severe impairment of mitochondrial respiration. Papaverine is a potent inhibitor of Mitochondrial Complex I (NADH:ubiquinone oxidoreductase), the first and largest enzyme of the electron transport chain.[4][5] This inhibition disrupts the entire process of oxidative phosphorylation.

-

Mechanism of Inhibition: Papaverine and THP directly inhibit the enzymatic activity of Complex I, blocking the transfer of electrons from NADH to ubiquinone.[4] The order of toxicity for related compounds on dopaminergic neurons (papaverine > THP) directly correlates with their inhibitory effect on Complex I activity.[6]

-

Consequences of Inhibition:

-

ATP Depletion: Inhibition of the electron transport chain cripples the cell's ability to produce ATP, leading to a severe energy deficit. The reduced form, THP, has been shown to markedly reduce cellular ATP levels.[7]

-

Oxidative Stress: The blockage of electron flow at Complex I is a major source of reactive oxygen species (ROS) production, as electrons are prematurely leaked to molecular oxygen, forming superoxide (B77818) radicals. This oxidative stress can damage cellular components, including lipids, proteins, and DNA.[8]

-

Induction of Apoptotic Cell Death

The combination of dopamine depletion, ATP crisis, and severe oxidative stress creates a cellular environment ripe for programmed cell death, or apoptosis. This compound has been shown to induce apoptosis in human dopaminergic neuroblastoma SH-SY5Y cells.[7] The mitochondrial pathway of apoptosis is the principal route triggered by this toxin.

-

Mitochondrial Damage: Increased ROS and energy failure lead to the permeabilization of the mitochondrial outer membrane.

-

Cytochrome c Release: This damage facilitates the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[9]

-

Apoptosome Formation: In the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor 1 (Apaf-1), triggering a conformational change that allows for the recruitment of procaspase-9.[9]

-

Caspase Cascade Activation: The assembly of this "apoptosome" complex leads to the cleavage and activation of the initiator caspase-9. Active caspase-9 then proceeds to cleave and activate executioner caspases, such as caspase-3, which are responsible for the systematic dismantling of the cell.[9]

Interestingly, while this compound induces apoptosis, its reduced form, THP, causes necrotic cell death, a distinction that appears to be dependent on cellular ATP concentrations.[7] Apoptosis is an ATP-dependent process; the severe ATP depletion caused by THP may preclude the execution of the apoptotic program, leading instead to necrosis.[7]

Quantitative Data Summary

The following tables summarize the key quantitative metrics for this compound-related compounds. It is critical to note that much of the detailed enzymatic analysis has been performed on tetrahydrothis compound (THP) and papaverine.

Table 1: Inhibition of Tyrosine Hydroxylase

| Compound | Enzyme Source | Parameter | Value | Reference |

|---|---|---|---|---|

| Tetrahydrothis compound | Bovine Adrenal | IC₅₀ | 153.9 µM | [3] |

| Tetrahydrothis compound | Bovine Adrenal | Kᵢ (vs L-tyrosine) | 0.30 mM |[3] |

Table 2: Inhibition of Mitochondrial Complex I & Dopamine Transporter

| Compound | Target/Assay | Cell/System | Parameter | Value | Reference |

|---|---|---|---|---|---|

| Papaverine | Complex I (Oxygen Consumption Rate) | A549 cells | IC₅₀ | 15.4 µM | [7][10] |

| Tetrahydrothis compound | Dopamine Transporter (DAT) | HEK293 cells | Kᵢ | ~41 µM | |

Experimental Protocols

Protocol: Tyrosine Hydroxylase (TH) Activity Assay

This protocol is adapted from HPLC-based methods for quantifying L-DOPA production.

Objective: To measure the enzymatic activity of TH in tissue homogenates in the presence or absence of an inhibitor.

Materials:

-

Tissue sample (e.g., adrenal medulla, substantia nigra)

-

Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.2)

-

Reaction Buffer (e.g., 100 mM HEPES, pH 7.0)

-

L-tyrosine (Substrate)

-

(6R)-BH₄ (Cofactor)

-

Catalase

-

FeSO₄

-

Aromatic L-amino acid decarboxylase inhibitor (e.g., NSD-1055)

-

Perchloric acid (0.1 M)

-

HPLC system with electrochemical or coulometric detection

Procedure:

-

Tissue Preparation: Homogenize the tissue sample on ice in Homogenization Buffer. Centrifuge to pellet debris and collect the supernatant containing the enzyme. Determine protein concentration using a standard method (e.g., BCA assay).

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing Reaction Buffer, L-tyrosine, (6R)-BH₄, catalase, FeSO₄, and NSD-1055. Add the test compound (e.g., THP) or vehicle control.

-

Enzyme Reaction: Pre-incubate the reaction mixture at 37°C for 5 minutes. Initiate the reaction by adding a specific amount of the enzyme-containing supernatant (e.g., 100 µg protein).

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold 0.1 M perchloric acid.

-

Sample Processing: Centrifuge the terminated reaction at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.

-

Quantification: Filter the supernatant and inject a defined volume into the HPLC system. Quantify the amount of L-DOPA produced by comparing the peak area to a standard curve.

-

Data Analysis: Express TH activity as pmol of L-DOPA formed per minute per mg of protein. Calculate the percentage inhibition caused by the test compound relative to the vehicle control.

Protocol: Mitochondrial Complex I Activity Assay

This protocol is based on spectrophotometric methods that measure the rate of NADH oxidation.

Objective: To measure the activity of Mitochondrial Complex I in isolated mitochondria.

Materials:

-

Isolated mitochondria

-

Assay Buffer (e.g., 25 mM potassium phosphate, pH 7.2, 5 mM MgCl₂)

-

NADH

-

Ubiquinone (or analog like decylubiquinone)

-

Potassium cyanide (KCN) (to inhibit Complex IV)

-

Rotenone (B1679576) (a specific Complex I inhibitor, for control)

-

Spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

-

Mitochondria Isolation: Isolate mitochondria from cells or tissue using a standard differential centrifugation protocol or a commercial kit. Determine the protein concentration.

-

Reaction Setup: In a cuvette, add Assay Buffer, ubiquinone, and KCN.

-

Control Reaction: For the control, add rotenone to a separate cuvette to measure non-Complex I NADH oxidation.

-

Sample Addition: Add a small amount of isolated mitochondria (e.g., 5-10 µg) to the cuvette(s) containing the test compound (e.g., papaverine) or vehicle.

-

Reaction Initiation: Place the cuvette in the spectrophotometer and start the measurement. Initiate the reaction by adding NADH.

-

Kinetic Measurement: Immediately begin recording the decrease in absorbance at 340 nm over time (e.g., for 5-15 minutes). The oxidation of NADH to NAD⁺ results in a decrease in absorbance at this wavelength.

-

Data Analysis: Calculate the rate of NADH oxidation (ΔA₃₄₀/min). The specific Complex I activity is the difference between the rate in the absence of rotenone and the rate in the presence of rotenone. Express activity as nmol NADH oxidized per minute per mg of mitochondrial protein.

Conclusion

This compound represents a significant endogenous neurotoxin whose mechanism of action directly targets the fundamental biology of dopaminergic neurons. Its ability to disrupt dopamine synthesis via tyrosine hydroxylase inhibition, coupled with its profound impairment of mitochondrial energy production through Complex I inhibition, initiates a cascade of cytotoxic events. The resulting energy failure and oxidative stress are potent inducers of the mitochondrial apoptotic pathway, leading to the selective degeneration of these vital neurons. Understanding these core mechanisms is essential for developing therapeutic strategies aimed at mitigating the neurodegenerative processes in which this compound and related compounds are implicated. Further research to obtain direct kinetic data for this compound is warranted to fully elucidate its toxicological profile.

References

- 1. Prolonged Intracisternal Papaverine Toxicity: Index Case Description and Proposed Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Effect of dopamine, dimethoxyphenylethylamine, papaverine, and related compounds on mitochondrial respiration and complex I activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Papaverine and its derivatives radiosensitize solid tumors by inhibiting mitochondrial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neurotoxic effects of papaverine, tetrahydropapaverine and dimethoxyphenylethylamine on dopaminergic neurons in ventral mesencephalic-striatal co-culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of Selective and Soluble Mitochondrial Complex 1 Inhibitors Derived from Papaverine for Radiosensitization of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biochemical pathways of caspase activation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Papaverine and its derivatives radiosensitize solid tumors by inhibiting mitochondrial metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neurotoxicity of intra-arterial papaverine preserved with chlorobutanol used for the treatment of cerebral vasospasm after aneurysmal subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

The Historical Odyssey of Papaveroline: From Biosynthetic Precursor to a Molecule of Interest

An In-depth Technical Guide on the Discovery, Isolation, and Biological Significance of Papaveroline for Researchers, Scientists, and Drug Development Professionals.

Executive Summary

This compound, the demethylated precursor of the well-known vasodilator papaverine (B1678415), holds a unique position in the history of alkaloid chemistry. Its discovery was not a singular event but rather a gradual unraveling of the intricate biosynthetic pathways within the opium poppy, Papaver somniferum. This technical guide provides a comprehensive overview of the historical context of this compound's identification, detailed experimental methodologies for its synthesis and isolation, and an exploration of its known and potential signaling pathways. Quantitative data are presented in structured tables for clarity, and complex biological and experimental workflows are visualized using Graphviz diagrams. This document serves as a critical resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in the scientific journey and therapeutic potential of this foundational benzylisoquinoline alkaloid.

Historical Discovery and Context

The story of this compound is intrinsically linked to the quest to understand the biosynthesis of papaverine, which was first isolated from opium in 1848 by Georg Merck. The journey to identifying this compound began with early 20th-century hypotheses about the formation of benzylisoquinoline alkaloids.

1.1. Early Postulates and the Dawn of Biosynthetic Theory

In 1910, Winterstein and Trier first proposed that norlaudanosoline (a reduced form of this compound, also known as tetrahydrothis compound) was the central precursor for a multitude of benzylisoquinoline alkaloids.[1][2] This hypothesis laid the groundwork for decades of research into the intricate chemical transformations occurring within the opium poppy. The initial theory suggested that norlaudanosoline undergoes a series of methylations to form various alkaloids, including papaverine.

1.2. Elucidation of the Papaverine Biosynthetic Pathway

Subsequent research, notably by Brochmann-Hanssen and his colleagues, refined this initial hypothesis.[1] Through extensive labeling studies and the isolation of various intermediates from Papaver somniferum, they established that the biosynthesis of papaverine is a more complex process than initially imagined. Their work demonstrated that the pathway proceeds through a series of N-methylated and N-demethylated intermediates.[1][3]

The "discovery" of this compound, in its various forms (norlaudanosoline, tetrahydrothis compound), was therefore not a classic isolation of a novel natural product but rather the identification of a key, transient intermediate in a complex biological pathway. Its existence was first predicted by theory and later confirmed through meticulous experimentation aimed at understanding the synthesis of other alkaloids.

Physicochemical Properties

This compound and its parent compound, Papaverine, share a common structural backbone but differ in their functional groups, which significantly impacts their physicochemical properties.

| Property | This compound | Papaverine |

| IUPAC Name | 1-[(3,4-dihydroxyphenyl)methyl]isoquinoline-6,7-diol | 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline |

| Molecular Formula | C₁₆H₁₃NO₄ | C₂₀H₂₁NO₄ |

| Molar Mass | 283.28 g/mol | 339.39 g/mol |

| CAS Number | 574-77-6 | 58-74-2 |

| Appearance | Likely a solid | White crystalline powder |

| Solubility | Higher polarity, likely more soluble in polar solvents | Less polar, soluble in organic solvents |

Experimental Protocols

The transient nature of this compound in Papaver somniferum makes its direct isolation from natural sources challenging. Therefore, chemical synthesis and modern biotechnological approaches are the primary methods for obtaining this compound for research purposes.

3.1. Chemical Synthesis of this compound (Norlaudanosoline)

The synthesis of the isoquinoline (B145761) core of this compound can be achieved through classic organic reactions such as the Bischler-Napieralski and Pictet-Gams reactions.

3.1.1. Bischler-Napieralski Reaction

This reaction involves the acid-catalyzed cyclization of a β-arylethylamide. For this compound synthesis, a suitably protected dopamine (B1211576) derivative would be acylated with a protected 3,4-dihydroxyphenylacetic acid, followed by cyclization and subsequent deprotection.

-

Step 1: Amide Formation: Reaction of a protected dopamine (e.g., N-benzyloxycarbonyl-dopamine) with a protected 3,4-dihydroxyphenylacetyl chloride.

-

Step 2: Cyclization: Treatment of the resulting amide with a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to induce cyclization to a dihydroisoquinoline.[4][5]

-

Step 3: Aromatization: The dihydroisoquinoline is then aromatized, often through oxidation.

-

Step 4: Deprotection: Removal of the protecting groups to yield this compound.

3.1.2. Pictet-Gams Synthesis

This method is a variation of the Bischler-Napieralski reaction that utilizes a β-hydroxy-β-phenylethylamide, which undergoes dehydration and cyclization to directly form the isoquinoline ring.[6][7]

3.2. General Protocol for Alkaloid Extraction from Papaver somniferum

While not ideal for obtaining large quantities of this compound, this general protocol can be adapted for the analytical identification of this compound and other alkaloids from plant material.[8][9][10]

-

1. Maceration: Dried and powdered plant material (e.g., poppy capsules) is macerated with an acidified alcoholic solvent (e.g., methanol (B129727) with 10% acetic acid) to extract the protonated alkaloids.

-

2. Filtration and Concentration: The extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure.

-

3. Acid-Base Partitioning: The concentrated extract is dissolved in an acidic aqueous solution and washed with a non-polar organic solvent to remove neutral and weakly basic impurities. The aqueous layer is then basified (e.g., with ammonium (B1175870) hydroxide) to deprotonate the alkaloids, which are then extracted into an organic solvent (e.g., a mixture of chloroform (B151607) and isopropanol).

-

4. Purification: The crude alkaloid mixture is purified using chromatographic techniques such as column chromatography over silica (B1680970) gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

3.3. Biotechnological Production of Norlaudanosoline

Recent advances in synthetic biology have enabled the production of norlaudanosoline in microbial hosts like Saccharomyces cerevisiae (yeast).[11][12] This approach offers a more sustainable and controlled method for producing this compound and its derivatives.

-

Metabolic Engineering: Yeast is engineered with the necessary biosynthetic genes from plants, such as tyrosine hydroxylase, DOPA decarboxylase, and norcoclaurine synthase, to produce norlaudanosoline from simple sugars.[12]

-

Fermentation: The engineered yeast is grown in a bioreactor under controlled conditions to produce and secrete norlaudanosoline.

-

Downstream Processing: The norlaudanosoline is then purified from the fermentation broth using standard chromatographic techniques.

Signaling Pathways and Biological Activity

Much of the known pharmacology of this class of compounds comes from studies on Papaverine. However, the structural similarity of this compound suggests that it may interact with similar biological targets.

4.1. Phosphodiesterase (PDE) Inhibition

Papaverine is a well-characterized non-specific inhibitor of phosphodiesterase (PDE) enzymes.[1][2][13] PDEs are responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are important second messengers in various signaling pathways. By inhibiting PDEs, Papaverine increases intracellular levels of cAMP and cGMP, leading to smooth muscle relaxation and vasodilation.[1][14] It is plausible that this compound also possesses PDE inhibitory activity.

4.2. Neuroprotective and Anti-inflammatory Effects

Recent studies have highlighted the neuroprotective and anti-inflammatory properties of Papaverine.[15][16][17][18] These effects are thought to be mediated, at least in part, through the protein kinase A (PKA) signaling pathway and the inhibition of the Receptor for Advanced Glycation End Products (RAGE)-NF-κB pathway.[17][18] Given that neuroinflammation and oxidative stress are implicated in various neurodegenerative diseases, this compound could be a valuable lead compound for the development of novel neuroprotective agents.

Future Directions

The historical journey of this compound from a hypothetical biosynthetic intermediate to a molecule with tangible therapeutic potential is a testament to the enduring value of natural product research. While much of the pharmacological data is extrapolated from its methylated counterpart, Papaverine, there is a growing interest in the distinct biological activities of this compound itself. Future research should focus on:

-

Dedicated Pharmacological Profiling: A comprehensive evaluation of this compound's activity against a panel of PDE isoforms and other potential targets.

-

In Vivo Efficacy Studies: Investigating the neuroprotective and anti-inflammatory effects of this compound in animal models of neurodegenerative diseases and stroke.

-

Optimization of Production: Further development of microbial fermentation processes to produce this compound in quantities sufficient for preclinical and clinical studies.

Conclusion

This compound stands as a fascinating example of a molecule whose significance has evolved over time. Initially a theoretical construct in the biosynthesis of papaverine, it has emerged as a compound of interest in its own right, with potential applications in the treatment of a range of disorders. This technical guide provides a solid foundation for researchers and drug development professionals to understand the history, chemistry, and biology of this compound, and to explore its potential as a therapeutic agent of the future.

References

- 1. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Papaverine - Wikipedia [en.wikipedia.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Bischler-Napieralski Reaction [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Isoquinoline synthesis [quimicaorganica.org]

- 7. Pictet-Gams-Synthese – Wikipedia [de.wikipedia.org]

- 8. Frontiers | Opium Alkaloids in Harvested and Thermally Processed Poppy Seeds [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. US2565067A - Process for obtaining highly concentrated alkaloid extracts from papaver somniferum - Google Patents [patents.google.com]

- 11. Production of benzylisoquinoline alkaloids in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. Papaverine | C20H21NO4 | CID 4680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. The phosphodiesterase 10 inhibitor papaverine exerts anti-inflammatory and neuroprotective effects via the PKA signaling pathway in neuroinflammation and Parkinson's disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Papaverine provides neuroprotection by suppressing neuroinflammation and apoptosis in the traumatic brain injury via RAGE- NF-<kappa>B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The phosphodiesterase 10 inhibitor papaverine exerts anti-inflammatory and neuroprotective effects via the PKA signaling pathway in neuroinflammation and Parkinson’s disease mouse models - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Synthesis of Tetrahydropapaveroline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydropapaveroline (B182428) (THP), also known as norlaudanosoline, is a pivotal benzylisoquinoline alkaloid that serves as a precursor to a wide array of pharmacologically significant compounds. Its endogenous formation in mammals, particularly in the brain, and its biosynthesis in plants and engineered microorganisms have garnered considerable interest due to its neurochemical properties and its role as a key intermediate in the synthesis of various alkaloids. This technical guide provides an in-depth overview of the in vivo synthesis of THP, detailing the biosynthetic pathways, key enzymes, and experimental methodologies for its study. Quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols for key cited experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of the core concepts.

Biosynthetic Pathways of Tetrahydrothis compound

The in vivo synthesis of tetrahydrothis compound occurs through distinct pathways in mammals and in plants and engineered microbes.

Non-Enzymatic Synthesis in Mammals

In the mammalian brain, THP can be formed non-enzymatically through a Pictet-Spengler condensation reaction.[1][2] This reaction involves the condensation of dopamine (B1211576) with its aldehyde metabolite, 3,4-dihydroxyphenylacetaldehyde (B32087) (dopaldehyde).[1][2] The formation of THP in the brain is particularly noted under conditions of elevated dopamine levels, such as during L-DOPA therapy for Parkinson's disease, and in the context of ethanol (B145695) consumption.[1][3] While this reaction can occur spontaneously, the stereospecific presence of the (S)-enantiomer of THP in the human brain suggests the possibility of an enzymatic role in its synthesis.[1]

Enzymatic Synthesis in Plants and Engineered Microbes

In plants such as the opium poppy (Papaver somniferum) and in metabolically engineered microorganisms like Saccharomyces cerevisiae, the synthesis of THP and related alkaloids is a well-defined enzymatic process.

A key pathway revision in poppies suggests that papaverine (B1678415), for which tetrahydropapaverine is a precursor, is derived from (S)-reticuline.[4][5] The pathway begins with the condensation of dopamine and 4-hydroxyphenylacetaldehyde, catalyzed by norcoclaurine synthase (NCS), to form (S)-norcoclaurine.[4][5]

In engineered yeast, a de novo pathway for THP production has been established.[6][7] This involves the heterologous expression of several enzymes, including engineered variants with improved activity on non-native substrates.[6][8] This microbial platform provides a promising alternative for the sustainable production of THP and its derivatives.[6][7]

Key Enzymes in Tetrahydrothis compound Biosynthesis

Several enzymes play critical roles in the in vivo synthesis of THP and its precursors. The properties and kinetic parameters of some of these key enzymes are summarized below.

| Enzyme | Source | Substrate(s) | Product | Km | Hill Coefficient | Optimal pH | Optimal Temp. (°C) |

| Norcoclaurine Synthase (NCS) | Thalictrum flavum | Dopamine, 4-Hydroxyphenylacetaldehyde | (S)-Norcoclaurine | 335 µM (for 4-HPAA) | 1.8 (for Dopamine) | 6.5 - 7.0 | 42 - 55 |

| Tyrosine Aminotransferase (TyrAT) | Papaver somniferum | L-Tyrosine, α-Ketoglutarate | 4-Hydroxyphenylpyruvic acid, L-Glutamate | 1.82 mM (for L-Tyr), 0.35 mM (for α-KG) | - | - | - |

| Engineered TfS9OMT Variant | Thalictrum flavum (engineered) | Norreticuline, Norlaudanine | O-methylated products | - | - | - | - |

| Engineered EcNMCH Variant | Escherichia coli (engineered) | Coclaurine | Norreticuline | - | - | - | - |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the in vivo synthesis and analysis of tetrahydrothis compound.

Quantification of THP in Rat Brain by HPLC-ECD

This protocol describes the determination of THP concentrations in rat brain tissue using high-performance liquid chromatography with electrochemical detection.

Materials:

-

Rat brain tissue

-

Perchloric acid (0.1 M)

-

Internal standard (e.g., 3,4-dihydroxybenzylamine)

-

Homogenizer

-

Centrifuge

-

HPLC system with an electrochemical detector

-

C18 reverse-phase HPLC column

-

Mobile phase: Phosphate (B84403) buffer with an ion-pairing agent (e.g., octanesulfonic acid) and an organic modifier (e.g., methanol)

Procedure:

-

Tissue Homogenization: Dissect and weigh the rat brain tissue. Homogenize the tissue in ice-cold 0.1 M perchloric acid containing the internal standard.

-

Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15-20 minutes at 4°C to precipitate proteins.

-

Sample Filtration: Filter the supernatant through a 0.22 µm syringe filter.

-

HPLC-ECD Analysis:

-

Inject a defined volume of the filtered sample onto the HPLC system.

-

Separate the compounds on a C18 reverse-phase column using an isocratic mobile phase.

-

Detect THP and the internal standard using an electrochemical detector set at an appropriate oxidation potential.

-

-

Quantification: Construct a standard curve using known concentrations of THP. Determine the concentration of THP in the brain tissue samples by comparing the peak area ratio of THP to the internal standard against the standard curve.

De Novo Synthesis of THP in Engineered Saccharomyces cerevisiae

This protocol outlines the general procedure for producing THP in a metabolically engineered yeast strain.

Materials:

-

Engineered S. cerevisiae strain harboring the THP biosynthesis pathway genes.

-

Appropriate yeast growth medium (e.g., synthetic defined medium with necessary supplements).

-

Fermentor or shake flasks.

-

Extraction solvent (e.g., ethyl acetate).

-

LC-MS system for product analysis.

Procedure:

-

Yeast Culture: Inoculate a pre-culture of the engineered yeast strain into a larger volume of growth medium.

-

Fermentation: Grow the yeast culture in a fermentor or shake flasks under controlled conditions (temperature, pH, aeration) to allow for cell growth and product formation.

-

Extraction of THP:

-

After a set fermentation period, harvest the yeast culture by centrifugation.

-

Extract the supernatant and/or the cell pellet with an appropriate organic solvent (e.g., ethyl acetate).

-

Evaporate the solvent to concentrate the extract.

-

-

Analysis of THP Production:

-

Resuspend the dried extract in a suitable solvent.

-

Analyze the sample using an LC-MS system to identify and quantify the produced THP.

-

Compare the retention time and mass spectrum of the product with an authentic THP standard.

-

Quantitative Data from Engineered Yeast: A study utilizing an engineered yeast strain reported a THP concentration of 121 µg/L after strain engineering and optimization of media conditions.[6]

Norcoclaurine Synthase (NCS) Activity Assay

This protocol describes a method to determine the enzymatic activity of norcoclaurine synthase.

Materials:

-

Purified NCS enzyme or cell-free extract containing NCS.

-

Assay buffer (e.g., phosphate buffer at pH 7.0).

-

Dopamine solution.

-

4-Hydroxyphenylacetaldehyde (4-HPAA) solution.

-

Quenching solution (e.g., perchloric acid).

-

HPLC system for product quantification.

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the assay buffer, dopamine solution, and the NCS enzyme source.

-

Initiation of Reaction: Start the enzymatic reaction by adding the 4-HPAA solution.

-

Incubation: Incubate the reaction mixture at the optimal temperature for NCS (e.g., 40°C) for a defined period.

-

Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., perchloric acid).

-

Product Quantification:

-

Centrifuge the quenched reaction mixture to pellet any precipitated protein.

-

Analyze the supernatant by HPLC to quantify the amount of (S)-norcoclaurine formed.

-

-

Calculation of Enzyme Activity: Calculate the specific activity of the enzyme (e.g., in µmol of product formed per minute per mg of protein) based on the amount of product formed, the reaction time, and the protein concentration.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the analysis of THP in biological samples and the process of metabolic engineering for THP production.

Conclusion

The in vivo synthesis of tetrahydrothis compound is a multifaceted process with significant implications for neuroscience and biotechnology. The non-enzymatic pathway in mammals highlights a potential link between dopamine metabolism, L-DOPA therapy, and neuroactive alkaloid formation. In parallel, the elucidation of enzymatic pathways in plants and the successful engineering of microbial production platforms have opened new avenues for the sustainable synthesis of THP and its valuable derivatives. The experimental protocols and workflows detailed in this guide provide a foundation for researchers to further investigate the synthesis, regulation, and application of this important benzylisoquinoline alkaloid. Continued research in this area will undoubtedly contribute to a deeper understanding of its physiological roles and enhance its potential for therapeutic applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. essencejournal.com [essencejournal.com]

- 3. Engineering a norcoclaurine synthase for one-step synthesis of (S)-1-aryl-tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The biosynthesis of papaverine proceeds via (S)-reticuline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Biosynthesis of tetrahydropapaverine and semisynthesis of papaverine in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biosynthesis of tetrahydropapaverine and semisynthesis of papaverine in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Method and Formula for the Quantitative Analysis of the Total Bioactivity of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

Papaveroline: A Potential Biomarker in the Pathophysiology of Alcoholism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Alcohol use disorder (AUD) remains a significant global health challenge, and the identification of robust biomarkers is crucial for early diagnosis, monitoring of treatment efficacy, and understanding the underlying neurobiological mechanisms. Papaveroline (B1241581), also known as tetrahydrothis compound (B182428) (THP), has emerged as a compelling candidate biomarker. This endogenous alkaloid is formed through the condensation of the neurotransmitter dopamine (B1211576) with its aldehyde metabolite, dopaldehyde. The metabolism of ethanol (B145695) significantly influences this process, suggesting a direct link between alcohol consumption and the formation of this neuroactive compound. Animal studies have demonstrated that the administration of this compound can induce a preference for alcohol, pointing to its potential role in the addictive process. This technical guide provides a comprehensive overview of this compound's biochemistry, its proposed role in alcoholism, the analytical methods for its detection, and the cellular signaling pathways it modulates.

Biochemical Formation of this compound

The formation of this compound is intrinsically linked to dopamine metabolism and is exacerbated by alcohol consumption. The primary metabolite of ethanol, acetaldehyde, plays a crucial role in this pathway. Acetaldehyde competitively inhibits the enzyme aldehyde dehydrogenase, which is responsible for the oxidation of aldehydes, including dopaldehyde (3,4-dihydroxyphenylacetaldehyde). This inhibition leads to an accumulation of dopaldehyde, which then undergoes a Pictet-Spengler condensation reaction with dopamine to form (S)-tetrahydrothis compound.

This compound as a Potential Biomarker in Alcoholism

The potential of this compound as a biomarker for alcoholism is supported by evidence from animal studies and preliminary human observations. Chronic infusion of tetrahydrothis compound into the cerebral ventricles of rats, which normally reject alcohol, leads to a significant and lasting increase in voluntary alcohol consumption.[1][2][3] This suggests that this compound may be a key mediator in the development of alcohol preference and dependence.

Data Presentation

While direct quantitative comparisons of this compound levels in human alcoholics versus non-alcoholics are limited in the published literature, data from animal studies and qualitative human observations provide valuable insights.

Table 1: Quantitative Analysis of Tetrahydrothis compound (THP) in Animal Models Following Ethanol Administration

| Species | Condition | Brain Region | THP Concentration (pmol/g tissue) | Reference |

| Rat | Untreated Control | All tested regions | Not Detected | [4] |

| Rat | Acute Ethanol (3.0 g/kg) | Midbrain | 0.50 | [4] |

| Rat | Acute Ethanol (3.0 g/kg) | Hypothalamus | 0.20 | [4] |

| Rat | Acute Ethanol (3.0 g/kg) | Striatum | 0.33 - 0.38 | [4] |

Table 2: Qualitative and Indirect Evidence of Tetrahydrothis compound (THP) in Humans

| Finding | Population | Sample Type | Significance | Reference |

| Very low levels of THP detected | Abstinent alcoholics | Urine | Suggests THP levels decrease with abstinence. | [5] |

| Significantly higher urinary excretion of dopamine-related tetrahydroisoquinolines (salsolinol) | Alcoholics vs. Non-alcoholics | Urine | Provides a strong rationale for a similar pattern with THP.[6] |

It is important to note that while salsolinol (B1200041) is a different dopamine-derived alkaloid, its documented elevation in the urine of alcoholics provides a strong rationale for investigating a similar pattern for this compound.[6]

Neurobiological and Cellular Mechanisms of this compound

This compound exerts its effects through various neurobiological and cellular mechanisms, primarily centered around the dopaminergic system and downstream signaling cascades.

Interaction with the Dopamine Transporter

Tetrahydrothis compound has been shown to inhibit the dopamine transporter (DAT).[7] This inhibition leads to an increase in the synaptic concentration of dopamine, which can contribute to the reinforcing effects of alcohol and the development of addiction.

Signaling Pathways

Research on papaverine (B1678415), the oxidized form of tetrahydrothis compound, has elucidated its involvement in several key signaling pathways that are also implicated in the neurobiology of addiction.

-

Protein Kinase A (PKA) and CREB Signaling: Papaverine can modulate the PKA signaling pathway. By inhibiting phosphodiesterases, papaverine can lead to an increase in intracellular cyclic AMP (cAMP), which in turn activates PKA. PKA then phosphorylates the cAMP response element-binding protein (CREB), a transcription factor that plays a crucial role in neuroadaptation and synaptic plasticity associated with addiction.

-

NF-κB Signaling Pathway: Papaverine has been shown to suppress the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key regulator of inflammation, and its inhibition by papaverine may have neuroprotective effects against alcohol-induced neuroinflammation.

-

PI3K/Akt Signaling Pathway: Papaverine can also downregulate the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation. The modulation of this pathway may contribute to the neurotoxic effects observed with high concentrations of this compound.

Experimental Protocols

The accurate quantification of this compound in biological matrices is essential for its validation as a biomarker. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred analytical techniques.

General Experimental Workflow

Protocol 1: Analysis of this compound in Brain Tissue by HPLC-MS

-

Sample Preparation:

-

Accurately weigh approximately 100 mg of frozen brain tissue.

-

Add 500 µL of ice-cold 0.1 M perchloric acid containing an internal standard (e.g., iso-papaveroline).

-

Homogenize the tissue using a sonicator on ice.

-

Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 5 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry Conditions (Triple Quadrupole):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

-

Optimization: Optimize cone voltage and collision energy for maximum signal intensity.

-

-

Quantification:

-

Construct a calibration curve using known concentrations of this compound standards.

-

Calculate the concentration of this compound in the samples based on the peak area ratio of the analyte to the internal standard.

-

Protocol 2: Analysis of this compound in Urine by GC-MS

-

Sample Preparation:

-

To 1 mL of urine, add an internal standard.

-

Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) at a basic pH.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-